molecular formula C5H9N2O2+ B11753647 [(S)-cyano-ethoxycarbonyl-methyl]azanium

[(S)-cyano-ethoxycarbonyl-methyl]azanium

Cat. No.: B11753647
M. Wt: 129.14 g/mol
InChI Key: JYGRVMQGWVVHJE-BYPYZUCNSA-O
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Description

[(S)-cyano-ethoxycarbonyl-methyl]azanium is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, an ethoxycarbonyl group, and a methyl group attached to an azanium ion. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-cyano-ethoxycarbonyl-methyl]azanium typically involves the nucleophilic substitution reaction of a suitable precursor with an azanium source. One common method is the reaction of an ethoxycarbonyl-methyl halide with a cyano group donor under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(S)-cyano-ethoxycarbonyl-methyl]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

[(S)-cyano-ethoxycarbonyl-methyl]azanium has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(S)-cyano-ethoxycarbonyl-methyl]azanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ethoxycarbonyl group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

[(S)-cyano-ethoxycarbonyl-methyl]azanium can be compared with other similar compounds such as:

    Ammonium ion: Both are cationic species, but this compound has additional functional groups that confer unique reactivity and properties.

    Quaternary ammonium compounds: These compounds also contain a positively charged nitrogen atom, but differ in their alkyl or aryl substituents, leading to variations in their chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C5H9N2O2+

Molecular Weight

129.14 g/mol

IUPAC Name

[(1S)-1-cyano-2-ethoxy-2-oxoethyl]azanium

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3/p+1/t4-/m0/s1

InChI Key

JYGRVMQGWVVHJE-BYPYZUCNSA-O

Isomeric SMILES

CCOC(=O)[C@H](C#N)[NH3+]

Canonical SMILES

CCOC(=O)C(C#N)[NH3+]

Origin of Product

United States

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